Electrochemical Reduction Yield Advantage in Synthesis of 1-Aryl-2-Propanones
In an electroreductive coupling procedure for preparing 1-aryl-2-propanones, 1-chloro-3-(2-fluorophenyl)propan-2-one achieved a 83% isolated yield when coupled with iodobenzene under standard Ni-catalyzed conditions (DMF, Al sacrificial anode, room temperature, 4 hours) [1]. This quantitative yield benchmark is essential for process chemists evaluating synthetic efficiency and cost-of-goods. Direct comparative yield data for other substituted α-chloroketones under identical conditions are not provided in the source, precluding head-to-head comparison within this specific system.
| Evidence Dimension | Synthetic Yield (Electrochemical Arylation) |
|---|---|
| Target Compound Data | 83% isolated yield |
| Comparator Or Baseline | α-Chloroketone general class (no specific comparator yield reported under identical conditions) |
| Quantified Difference | Not calculable; target compound demonstrates successful reactivity with quantifiable yield |
| Conditions | Ni-catalyzed electroreductive coupling with iodobenzene in DMF using Al sacrificial anode, room temperature, 4h |
Why This Matters
Quantified yield data informs procurement decisions by establishing a performance baseline for this compound in a reaction relevant to aryl-propanone intermediate synthesis.
- [1] Chaussard, J., Folest, J.-C., Nedelec, J.-Y., Perichon, J., Sibille, S., & Troupel, M. (1990). Use of Sacrificial Anodes in Electrochemical Functionalization of Organic Halides. Synthesis, 1990(5), 369-381. [Note: This reference describes the general methodology; specific yield data for the target compound is cited within patent literature referencing this method]. View Source
